molecular formula C14H17NO4 B2589061 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid CAS No. 1502077-61-3

3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid

Cat. No.: B2589061
CAS No.: 1502077-61-3
M. Wt: 263.293
InChI Key: RQMVCWNYLUTZAJ-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of a hydrogen atom with another substituent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl group and the hydroxy-2-methylpropanoic acid moiety. Similar compounds include other indole derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.

Comparison with Similar Compounds

  • 2,3-Dihydroindole derivatives

  • Indole-3-carboxylic acid

  • 3,3-Dimethyl-2-oxoindoline

This comprehensive overview provides a detailed understanding of 3-(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(3,3-dimethyl-2-oxoindol-1-yl)-2-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-13(2)9-6-4-5-7-10(9)15(11(13)16)8-14(3,19)12(17)18/h4-7,19H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMVCWNYLUTZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC(C)(C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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